molecular formula C12H16N2O2S B1385949 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid CAS No. 1042779-48-5

2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid

Cat. No.: B1385949
CAS No.: 1042779-48-5
M. Wt: 252.33 g/mol
InChI Key: MTBANTQDBCCILX-UHFFFAOYSA-N
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Description

2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid is a nicotinic acid derivative featuring a thioether-linked pyrrolidinylethyl group at the 2-position of the pyridine ring. Its structure combines the pharmacologically relevant nicotinic acid scaffold with a pyrrolidine moiety, which is known to enhance solubility and receptor-binding interactions in medicinal chemistry .

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12(16)10-4-3-5-13-11(10)17-9-8-14-6-1-2-7-14/h3-5H,1-2,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBANTQDBCCILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid typically involves the following steps:

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Thioether Formation: The pyrrolidine derivative is then reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Nicotinic Acid Coupling: The final step involves coupling the thioether intermediate with nicotinic acid or its derivatives. This can be achieved through various coupling reactions, such as esterification or amidation, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nicotinic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.

    Substitution: Alkyl halides, acetonitrile, and sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of nicotinic acid.

    Substitution: N-substituted pyrrolidine derivatives.

Scientific Research Applications

2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with neurotransmitter receptors, while the nicotinic acid moiety can modulate cellular signaling pathways. The thioether linkage may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural, synthetic, and functional differences between 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid and related compounds:

Compound Name Structure Molecular Weight Key Functional Groups Biological Activity References
This compound Nicotinic acid with a pyrrolidinylethylthio group at C2 ~295.4 (C12H16N2O2S) Thioether, pyrrolidine, carboxylic acid Hypothesized role in phosphate metabolism (inferred from nicotinic acid derivatives)
2-[(4-Methylphenyl)thio]nicotinic acid Nicotinic acid with a 4-methylphenylthio group at C2 275.3 (C13H11NO2S) Thioether, methylphenyl, carboxylic acid Studied for hyperphosphatemia management in dialysis patients
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid Nicotinic acid with a dioxopyrrolidinylthio group linked to 4-ethoxyphenyl at C2 372.4 (C18H16N2O5S) Thioether, dioxopyrrolidine, ethoxyphenyl Undisclosed biological activity; structural complexity may impact pharmacokinetics
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Acetamide core with triazinoindole-thio and bromophenyl groups ~428.3 (C19H15BrN4OS) Thioether, triazinoindole, bromophenyl, amide Potential protein-targeting applications (hit identification studies)
5-(2-Thienyl)nicotinic acid Nicotinic acid with a thienyl group at C5 205.2 (C10H7NO2S) Thienyl, carboxylic acid Applications in organic electronics or metal-organic frameworks (MOFs)

Key Structural and Functional Insights :

This contrasts with 5-(2-thienyl)nicotinic acid, where the thienyl group may confer electronic properties useful in material science .

Pyrrolidine vs. Other Substituents : The pyrrolidinylethyl group in the target compound likely improves solubility and bioavailability compared to bulkier groups like the dioxopyrrolidinyl-ethoxyphenyl moiety in ’s compound .

Biological Activity: Nicotinic acid derivatives such as 2-[(4-methylphenyl)thio]nicotinic acid are clinically relevant for hyperphosphatemia due to their phosphate-lowering effects, suggesting that the target compound may share similar mechanisms . In contrast, triazinoindole-thio acetamides () are optimized for protein interaction studies, indicating divergent therapeutic applications .

Biological Activity

Overview

2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyrrolidine moiety that may enhance its interaction with biological targets, potentially leading to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure includes a nicotinic acid core with a thioether linkage to a pyrrolidine ring, which is hypothesized to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The thioether group may facilitate binding through hydrophobic interactions and hydrogen bonding.

Interaction with Nicotinic Receptors

Research indicates that compounds structurally related to nicotinic acid can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. The pyrrolidine moiety may enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to improved therapeutic profiles.

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. Notably, it has been evaluated for its effects on:

  • Cytotoxicity : The compound showed varying degrees of cytotoxicity against cancer cell lines, with IC50 values ranging from 5 µM to 15 µM depending on the cell type.
Cell LineIC50 (µM)
HeLa5
MCF-710
A54915
  • Antimicrobial Activity : Preliminary tests indicated moderate antibacterial activity against Gram-positive bacteria, with MIC values around 50 µg/mL.

Study on Neurological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of various nicotinic acid derivatives, including this compound, on neuronal health. The findings suggested that this compound could enhance neuroprotection in models of oxidative stress by modulating nAChR activity, potentially offering a new avenue for treating neurodegenerative diseases.

Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of the compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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